molecular formula C8H5BrN4 B10961647 [(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile

[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile

Cat. No.: B10961647
M. Wt: 237.06 g/mol
InChI Key: SZBUBJGLXVZLJQ-UHFFFAOYSA-N
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Description

[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups, along with the propanedinitrile moiety, contribute to its binding affinity and specificity . The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

2-[(4-bromo-2-methylpyrazol-3-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H5BrN4/c1-13-8(7(9)5-12-13)2-6(3-10)4-11/h2,5H,1H3

InChI Key

SZBUBJGLXVZLJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C=C(C#N)C#N

Origin of Product

United States

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